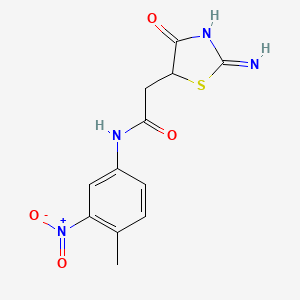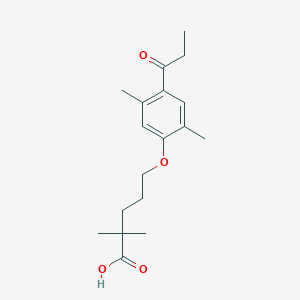![molecular formula C12H17ClN2S2 B15132769 5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B15132769.png)
5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dimethyl-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-imine hydrochloride is a synthetic organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-imine hydrochloride typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole ring.
Introduction of the Methylsulfanyl Group: The next step involves the introduction of the methylsulfanyl group at the 2-position of the benzothiazole ring. This can be achieved through nucleophilic substitution reactions using methylthiol or its derivatives.
Alkylation: The final step involves the alkylation of the benzothiazole ring with 2-chloroethylamine hydrochloride to introduce the 2-(methylsulfanyl)ethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Amines: Products of reduction reactions.
Functionalized Benzothiazoles: Products of substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its benzothiazole core.
Enzyme Inhibition: May act as an inhibitor for certain enzymes.
Medicine
Drug Development:
Industry
Materials Science: Use in the development of new materials with specific properties.
Chemical Sensors: Potential use in the development of chemical sensors due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-imine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The methylsulfanyl group may also play a role in binding to specific molecular targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler benzothiazole derivative without the methylsulfanyl and ethyl groups.
6-Methylbenzothiazole: A benzothiazole derivative with a methyl group at the 6-position.
2-Methylsulfanylbenzothiazole: A benzothiazole derivative with a methylsulfanyl group at the 2-position.
Uniqueness
5,6-dimethyl-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-imine hydrochloride is unique due to the presence of both the methylsulfanyl and ethyl groups, which can enhance its chemical reactivity and potential biological activity. The combination of these functional groups with the benzothiazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H17ClN2S2 |
|---|---|
Molecular Weight |
288.9 g/mol |
IUPAC Name |
5,6-dimethyl-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-imine;hydrochloride |
InChI |
InChI=1S/C12H16N2S2.ClH/c1-8-6-10-11(7-9(8)2)16-12(13)14(10)4-5-15-3;/h6-7,13H,4-5H2,1-3H3;1H |
InChI Key |
ZBNMXARCDOBFIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N)N2CCSC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2Z)-6-benzyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B15132695.png)


![3-iodo-4-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15132710.png)


![(5Z)-N-(Cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-buten-1-YL]cyclopentyl]-5-heptenamide](/img/structure/B15132729.png)

![tert-Butyl 2-cyclopropyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15132742.png)
![N'-(4-methoxyphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B15132749.png)
![1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane](/img/structure/B15132753.png)
![Methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15132754.png)

